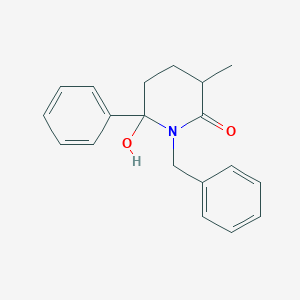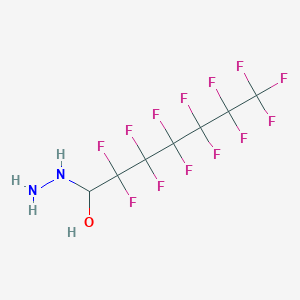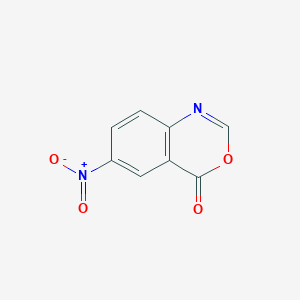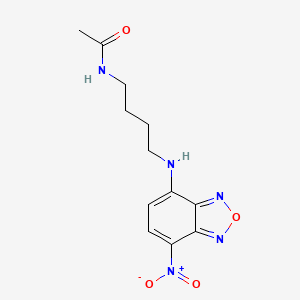
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is a complex organic compound known for its unique structure and properties This compound contains a benzofurazan ring, which is a fused ring system consisting of a benzene ring and a furan ring with a nitro group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- typically involves multiple steps, starting with the preparation of the benzofurazan core. One common method involves the nitration of benzofuran to introduce the nitro group, followed by amination to attach the amino group. The final step involves the acylation of the amino group with acetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzofurazan moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofurazan ring can also participate in electron transfer reactions, contributing to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide, 4’-nitro-: Similar structure with a nitro group attached to the benzene ring.
N-(4-Nitrophenyl)acetamide: Contains a nitro group and an amide linkage but lacks the benzofurazan ring.
4-Nitroacetanilide: Another compound with a nitro group and an amide linkage.
Uniqueness
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is unique due to the presence of the benzofurazan ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
65427-70-5 |
|---|---|
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butyl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-8(18)13-6-2-3-7-14-9-4-5-10(17(19)20)12-11(9)15-21-16-12/h4-5,14H,2-3,6-7H2,1H3,(H,13,18) |
Clé InChI |
ARNOVBRAOOUQIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


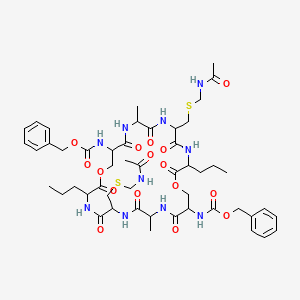

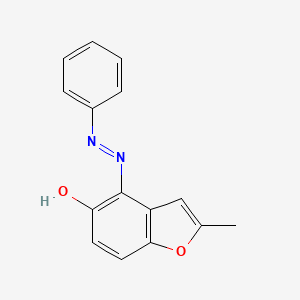

![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)

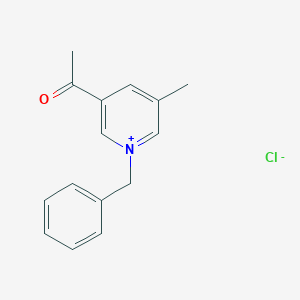
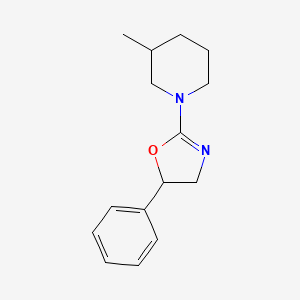
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

